1-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-4-piperidinecarboxamide

Overview

Description

Synthesis Analysis

The synthesis of quinazolinyl-piperidinecarboxamide derivatives involves multiple steps, starting from basic precursors like bromobenzaldehyde, guanidine, and various arylisocyanates or arylisothiocyanates. These compounds are cyclized and further reacted with piperazine and boronic acids in the presence of palladium catalysts to yield the final products. The structures of the synthesized compounds are confirmed through LC-MS, NMR, IR, and mass spectrometry, demonstrating the complexity and precision required in their synthesis (Babu et al., 2015).

Molecular Structure Analysis

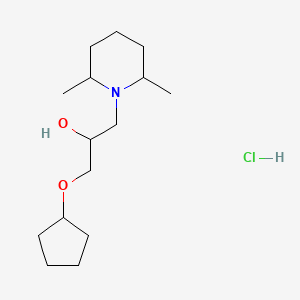

The molecular structure of quinazolinyl-piperidinecarboxamide derivatives, including the target compound, is characterized by the presence of a quinazolinyl ring attached to a piperidine moiety through a carboxamide linkage. This structure is determined through advanced spectroscopic techniques, ensuring the correct assembly of the molecular framework which is essential for the desired biological activity (Vaksler et al., 2023).

Chemical Reactions and Properties

Quinazolinyl-piperidinecarboxamides undergo various chemical reactions, including cyclization, halogenation, and interaction with isocyanates, leading to the formation of diverse derivatives. These reactions are influenced by the presence of substituents on the quinazolinyl and piperidine rings, which can significantly affect the chemical behavior and biological activity of these compounds (Takai et al., 1988).

Scientific Research Applications

Antihypertensive Activity

A study highlighted the synthesis of piperidine derivatives with a quinazoline ring system, including structures related to the specified compound, as potential antihypertensive agents. These compounds demonstrated significant hypotension effects in spontaneously hypertensive rat models, indicating their potential application in managing hypertension (H. Takai et al., 1986).

Antibacterial Activity

Another research effort synthesized and characterized novel 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives. These compounds exhibited good antibacterial activity against various Gram-positive and Gram-negative bacterial strains, suggesting their utility in antibacterial therapy (B. Selvakumar & K. Elango, 2017).

CGRP Receptor Antagonism

Research on BIBN 4096 BS, a compound structurally related to the query molecule, demonstrated its role as the first selective, small molecule calcitonin gene-related peptide (CGRP) receptor antagonist developed for treating acute migraine. This study provides insight into the safety, tolerability, and pharmacokinetics of the compound, establishing a foundational understanding for its application in migraine management (M. Iovino et al., 2004).

Antimicrobial Activity

Further extending the chemical utility, novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives showcased potential antimicrobial activity. This study emphasizes the synthesis and antimicrobial evaluation against multiple bacterial and fungal strains, illustrating the broad spectrum of potential therapeutic applications (D. S. Babu et al., 2015).

properties

IUPAC Name |

1-(4,7,7-trimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O2/c1-10-14-12(8-17(2,3)9-13(14)22)20-16(19-10)21-6-4-11(5-7-21)15(18)23/h11H,4-9H2,1-3H3,(H2,18,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYRQHZWOXMIQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC(=N1)N3CCC(CC3)C(=O)N)CC(CC2=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[2-(2-methoxybenzoyl)hydrazino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4614853.png)

![(4-methylphenyl)[1-(2-nitrophenyl)-1H-imidazol-2-yl]methanone](/img/structure/B4614860.png)

![N-methyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-(2-pyrazinylmethyl)acetamide](/img/structure/B4614863.png)

![4-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-2-(2-chloro-4-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4614876.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine](/img/structure/B4614883.png)

![7-methyl-3-(2-methylbenzyl)-1-phenyl-5-(1-pyrrolidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4614885.png)

![allyl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate](/img/structure/B4614886.png)

![3-chloro-N-{[(1-phenylpropyl)amino]carbonyl}benzamide](/img/structure/B4614906.png)

![3-{[(3-{[(2-furylmethyl)amino]carbonyl}-1-methyl-1H-pyrazol-4-yl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4614908.png)

![3-(2-chlorophenyl)-6-(3-nitrobenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B4614910.png)

![methyl 2-({[(5-methyl-1H-benzimidazol-2-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4614918.png)

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4614932.png)